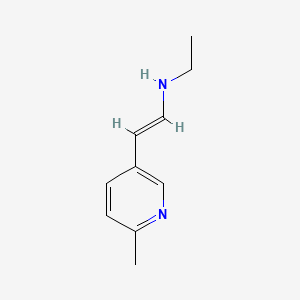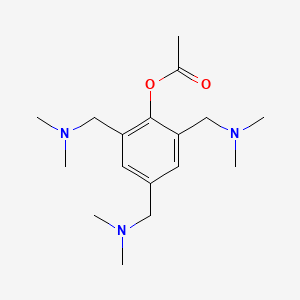
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol est un composé organique aromatique qui présente des fonctionnalités d'amine tertiaire et d'hydroxyle phénolique au sein de la même molécule. Ce composé est connu pour son rôle important dans divers processus chimiques, notamment comme catalyseur en chimie des résines époxy .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol est synthétisé par une réaction de Mannich, qui implique la réaction du phénol avec le formaldéhyde et la diméthylamine. La réaction est généralement effectuée sous vide pour faciliter l'élimination de l'eau produite pendant la réaction .
Méthodes de production industrielles
En milieu industriel, la synthèse du monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol suit un processus de réaction de Mannich similaire. Le mélange réactionnel est soumis à une déshydratation sous vide suivie d'une filtration pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle phénolique peut être oxydé dans des conditions spécifiques.
Substitution : Les groupes amines tertiaires peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants pour les réactions d'oxydation et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle phénolique peut conduire à la formation de quinones .
Applications De Recherche Scientifique
Le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol a une large gamme d'applications en recherche scientifique :
Industrie : Il est utilisé dans la production de revêtements, de mastics, d'adhésifs et d'élastomères.
Mécanisme d'action
Le mécanisme par lequel le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol exerce ses effets implique sa capacité à agir comme catalyseur. Les groupes amines tertiaires facilitent l'attaque nucléophile sur les groupes époxy, accélérant le processus de durcissement. De plus, le groupe hydroxyle phénolique peut participer à des liaisons hydrogène, stabilisant davantage les intermédiaires réactionnels .
Mécanisme D'action
The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,6-Tris(diméthylaminométhyl)phénol : Ce composé est similaire en structure mais ne possède pas le groupe acétate.
2,4,6-Tris(aminométhyl)phénol : Ce composé possède des groupes amines primaires au lieu de groupes amines tertiaires
Unicité
Le monoacétate de 2,4,6-tris((diméthylamino)méthyl)phénol est unique en raison de sa combinaison de fonctionnalités d'amine tertiaire et d'hydroxyle phénolique, qui lui confèrent des propriétés catalytiques distinctes. Sa capacité à former des complexes stables avec les métaux de transition améliore encore sa polyvalence dans diverses applications .
Propriétés
Numéro CAS |
85409-80-9 |
|---|---|
Formule moléculaire |
C17H29N3O2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3 |
Clé InChI |
UOLABKZLQOSMIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

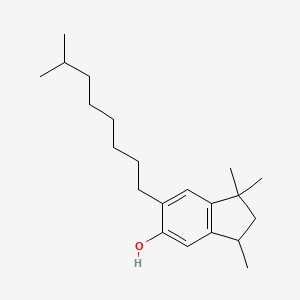

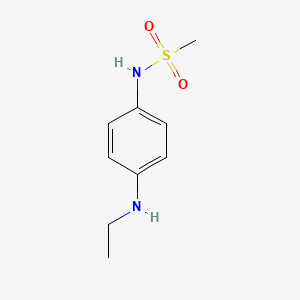
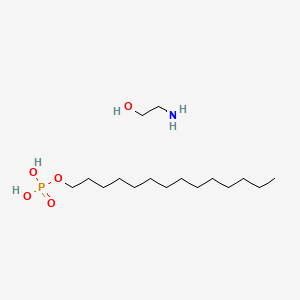

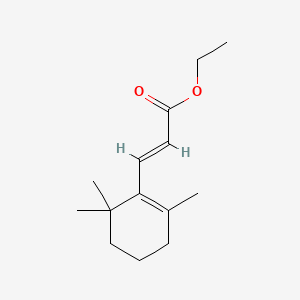
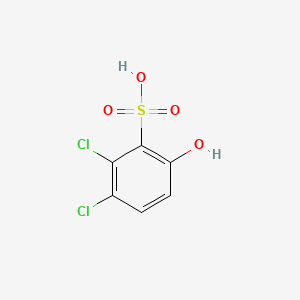


![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)
